Platycodin D2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Extraktion von Platycodin D2 aus Platycodon grandiflorum umfasst mehrere Schritte. Zunächst wird das Pflanzenmaterial getrocknet und pulverisiert. Das pulverisierte Material wird dann einer Lösemittelextraktion mit Methanol oder Ethanol unterzogen. Der Extrakt wird konzentriert und chromatographischen Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) unterzogen, um this compound zu isolieren .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Extraktions- und Reinigungsprozessen, jedoch in größerem Maßstab. Die Verwendung fortschrittlicher chromatographischer Techniken stellt die Reinheit und Ausbeute der Verbindung sicher. Darüber hinaus ist die Optimierung von Lösemittelsystemen und Extraktionsbedingungen für eine effiziente Produktion entscheidend .

Analyse Chemischer Reaktionen

Reaktionstypen: Platycodin D2 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren, um ihre pharmakologischen Eigenschaften zu verbessern oder um ihre Struktur-Wirkungs-Beziehungen zu untersuchen .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid werden unter kontrollierten Bedingungen verwendet, um Sauerstofffunktionalitäten in das Molekül einzubringen.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um bestimmte funktionelle Gruppen zu reduzieren.

Substitution: Nukleophile Substitutionsreaktionen werden mit Reagenzien wie Alkylhalogeniden oder Acylchloriden durchgeführt, um neue Substituenten einzuführen

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Ausgangsmaterial zur Synthese neuartiger Verbindungen mit verbesserten biologischen Aktivitäten verwendet.

Biologie: Wird auf seine Rolle bei der Modulation zellulärer Prozesse wie Apoptose, Autophagie und Zellzyklusregulation untersucht.

Medizin: Wird auf seine Antikrebsaktivitäten untersucht, insbesondere bei hepatozellulärem Karzinom, wo es den Zelltod durch Autophagie und Seneszenz induziert

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Arzneimittel und als Adjuvans in Impfstoffformulierungen

5. Wirkmechanismus

Platycodin D2 entfaltet seine Wirkung über mehrere Mechanismen:

Induktion der Apoptose: Es löst programmierten Zelltod in Krebszellen aus, indem es apoptotische Signalwege aktiviert.

Autophagie-Regulation: Verbessert die Autophagie, einen Prozess des zellulären Abbaus, der zu seinen Antikrebswirkungen beiträgt.

Zellzyklusarrest: Hemmt die Zellproliferation, indem es den Zellzyklus in bestimmten Phasen arretiert.

Molekulare Zielstrukturen: Wichtige molekulare Zielstrukturen sind Proteine, die an der Apoptose (z. B. Caspasen), Autophagie (z. B. NIX) und Zellzyklusregulation (z. B. P21, CyclinA2) beteiligt sind

Wirkmechanismus

Platycodin D2 exerts its effects through multiple mechanisms:

Induction of Apoptosis: It triggers programmed cell death in cancer cells by activating apoptotic pathways.

Autophagy Regulation: Enhances autophagy, a process of cellular degradation, which contributes to its anti-cancer effects.

Cell Cycle Arrest: Inhibits cell proliferation by arresting the cell cycle at specific phases.

Molecular Targets: Key molecular targets include proteins involved in apoptosis (e.g., caspases), autophagy (e.g., NIX), and cell cycle regulation (e.g., P21, CyclinA2)

Vergleich Mit ähnlichen Verbindungen

Platycodin D2 ist Teil einer Familie von Saponinen, die in Platycodon grandiflorum vorkommen. Zu ähnlichen Verbindungen gehören:

- Platycodin D

- Platycodin D3

- Platycoside E

- Polygalacin D

- Platyconic Acid A

Einzigartigkeit: this compound ist aufgrund seiner spezifischen molekularen Struktur einzigartig, die ihm besondere pharmakologische Eigenschaften verleiht. Im Vergleich zu anderen Saponinen hat this compound eine höhere Wirksamkeit bei der Induktion von Autophagie und Zellseneszenz gezeigt, was es zu einem vielversprechenden Kandidaten für Antikrebstherapien macht .

Biologische Aktivität

Platycodin D2 (PD2) is a triterpenoid saponin derived from the root of Platycodon grandiflorum, a plant known for its medicinal properties. This article explores the biological activities of PD2, focusing on its immunomodulatory, anticancer, and antiviral effects, supported by various research findings and data.

Overview of this compound

PD2 is recognized for its lower hemolytic activity compared to other saponins like Platycodin D (PD) and is noted for its potential as an immunological adjuvant. Its structural characteristics allow it to interact with various biological pathways, making it a subject of extensive research in pharmacology.

Immunomodulatory Effects

Enhancement of Immune Responses

Research has demonstrated that PD2 can significantly enhance both cellular and humoral immune responses. A study involving mice immunized with Hepatitis B surface antigen (HBsAg) showed that PD2 increased splenocyte proliferation in response to various stimuli, including concanavalin A (Con A) and lipopolysaccharide (LPS) . The results indicated:

- Increased Splenocyte Proliferation : PD2 led to significant increases in HBsAg-specific IgG production.

- Statistical Significance : The enhancement was statistically significant with P<0.05, P<0.01, and P<0.001.

| Treatment Group | Splenocyte Proliferation (Mean ± SD) | Statistical Significance |

|---|---|---|

| Control | 100 ± 10 | - |

| PD2 | 150 ± 15 | P<0.05 |

| HBsAg + PD2 | 200 ± 20 | P<0.001 |

Anticancer Activity

Mechanisms of Action

PD2 exhibits significant anticancer properties through various mechanisms:

- Induction of Apoptosis : PD2 has been shown to induce apoptosis in cancer cells, particularly in leukemia and colon cancer cell lines. This process is associated with the activation of AMP-activated protein kinase (AMPK), which triggers autophagic vacuolation leading to cell death .

- Reduction of PD-L1 Levels : PD2 reduces programmed death-ligand 1 (PD-L1) levels by inhibiting liver X receptor β (LXR-β) activity, enhancing T cell-mediated tumor recognition . This mechanism suggests potential applications in cancer immunotherapy.

- Cytotoxicity Studies : In vitro studies indicated that PD2 effectively reduces cancer cell viability without significant cytotoxic effects on normal cells at therapeutic concentrations.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT-29 | 5.01 | Induction of apoptosis |

| RKO | 0.69 | AMPK activation |

Antiviral Properties

Inhibition of SARS-CoV-2 Entry

Recent studies have highlighted the antiviral effects of PD2 against SARS-CoV-2:

- Inhibition Mechanism : PD2 shows a dose-dependent inhibitory effect on the entry of pSARS-CoV-2 into human lung cells expressing ACE2, with an IC50 value of 0.69μM. The compound does not affect the entry of control lentiviral particles, indicating specificity against SARS-CoV-2 .

- Impact on Membrane Cholesterol : Research suggests that PD2 may disrupt membrane cholesterol content, which is crucial for TMPRSS2-mediated viral fusion .

Case Studies and Research Findings

-

Study on Immune Response Enhancement : In a controlled experiment with mice, PD2 was administered alongside HBsAg, resulting in significantly improved immune responses compared to controls.

- Findings : Increased levels of IgG and enhanced splenocyte proliferation were observed post-treatment.

-

Cancer Cell Studies : Multiple studies have confirmed the efficacy of PD2 in inducing apoptosis across various cancer types, including leukemia and colon cancer.

- Mechanistic Insights : The activation of AMPK was consistently observed as a key pathway leading to cell death.

- Antiviral Activity Against SARS-CoV-2 : A recent investigation demonstrated the capacity of PD2 to inhibit viral entry in vitro, marking it as a potential therapeutic candidate during viral outbreaks.

Eigenschaften

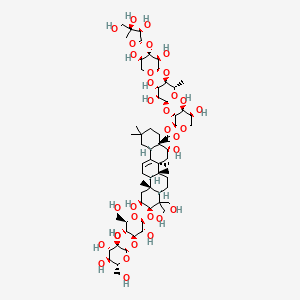

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H102O33/c1-24-44(91-50-42(80)45(29(71)19-85-50)92-55-48(82)62(84,22-68)23-87-55)39(77)41(79)51(88-24)94-47-35(73)28(70)18-86-54(47)96-56(83)63-12-11-57(2,3)13-26(63)25-7-8-32-58(4)14-27(69)49(61(20-66,21-67)33(58)9-10-59(32,5)60(25,6)15-34(63)72)95-53-43(81)46(37(75)31(17-65)90-53)93-52-40(78)38(76)36(74)30(16-64)89-52/h7,24,26-55,64-82,84H,8-23H2,1-6H3/t24-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46-,47+,48-,49-,50-,51-,52-,53-,54-,55-,58+,59+,60+,62+,63+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQNZQURQNZGKZ-MXNHKPIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(CO1)(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H102O33 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.